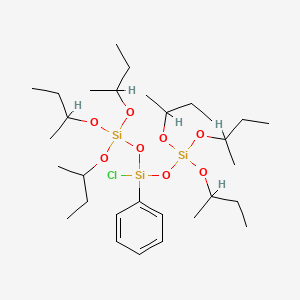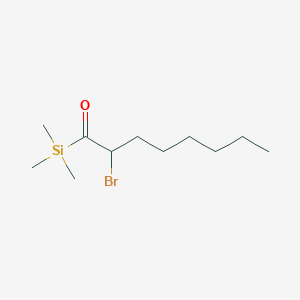![molecular formula C13H18Cl2O4S B14606420 [1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid CAS No. 61023-78-7](/img/structure/B14606420.png)
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopentyl group attached to a methanol moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The methanesulfonic acid component acts as a counterion, enhancing the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the alcohol group to an alkane.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2,4-dichlorophenyl)cyclopentanone or 1-(2,4-dichlorophenyl)cyclopentanoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)cyclopentane.
Substitution: Formation of 1-(2,4-diaminophenyl)cyclopentylmethanol or 1-(2,4-dithiophenyl)cyclopentylmethanol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopentylamine
- 1-(2,4-Dichlorophenyl)cyclopentanone
- 1-(2,4-Dichlorophenyl)cyclopentane
Uniqueness
Compared to similar compounds, [1-(2,4-Dichlorophenyl)cyclopentyl]methanol is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the methanol group, in particular, allows for a wider range of chemical modifications and applications.
Propriétés
Numéro CAS |
61023-78-7 |
|---|---|
Formule moléculaire |
C13H18Cl2O4S |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
[1-(2,4-dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C12H14Cl2O.CH4O3S/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12;1-5(2,3)4/h3-4,7,15H,1-2,5-6,8H2;1H3,(H,2,3,4) |
Clé InChI |
ODBHDENZWBDHQP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1CCC(C1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


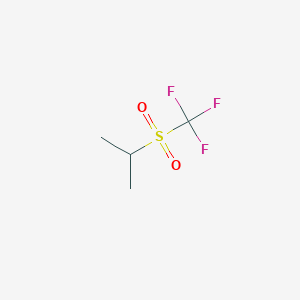

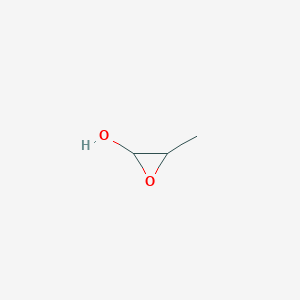
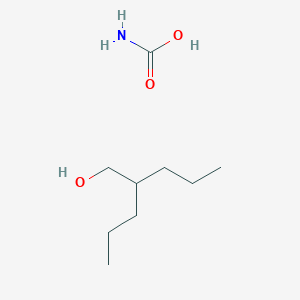
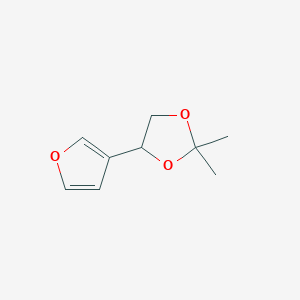
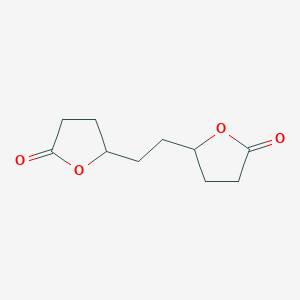
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
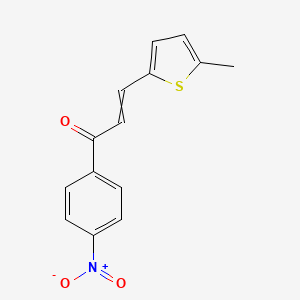
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

